

An In-depth Technical Guide to Isoquinoline-4-carbaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-4-carbaldehyde*

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December 27, 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **isoquinoline-4-carbaldehyde**. An essential building block in synthetic organic chemistry, this compound serves as a critical precursor for a wide array of complex molecules and heterocyclic systems.^{[1][2]} Its unique structure, combining the aromatic isoquinoline scaffold with a reactive aldehyde functional group, makes it a molecule of significant interest in medicinal chemistry and materials science.^{[1][3]} This document consolidates key data, experimental protocols, and structural information to support ongoing research and development efforts.

Core Chemical and Physical Properties

Isoquinoline-4-carbaldehyde is an aromatic heterocyclic compound that typically appears as a yellow to orange or off-white to yellow-brown solid.^{[3][4]} It is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide.^[1] The quantitative physical and chemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NO	[1][5]
Molecular Weight	157.17 g/mol	[1][5]
CAS Number	22960-16-3	[1][5]
Melting Point	101-106 °C	[1][3]
Boiling Point	331.7 ± 15.0 °C (Predicted)	[1]
Density	1.223 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	162.4 °C	[1]
pKa	3.49 ± 0.10 (Predicted)	[1]
InChI Key	RNQQJLYJLDQGGL-UHFFFAOYSA-N	[1][5]
SMILES	O=Cc1cncc2ccccc12	[3]

Molecular Structure and Spectroscopic Data

The structure of **isoquinoline-4-carbaldehyde** consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core, with a carbaldehyde group substituted at the C-4 position. [2][3] This arrangement confers a unique electronic and steric environment that dictates its chemical reactivity.

Caption: Chemical structure of **isoquinoline-4-carbaldehyde**.

Spectroscopic Analysis

Spectroscopic methods are crucial for the unambiguous identification of **isoquinoline-4-carbaldehyde**. The following ¹H NMR data has been reported:

- ¹H NMR (400 MHz, CDCl₃): δ 10.41 (s, 1H, -CHO), 9.45 (s, 1H), 9.22 (d, J = 8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J = 8.4 Hz, 1H).[4]

Chemical Synthesis and Reactivity

Isoquinoline-4-carbaldehyde is a valuable synthetic intermediate. Its preparation can be achieved through various methods, with one common laboratory-scale synthesis detailed below.

Experimental Protocol: Synthesis from 4-Bromoisoquinoline

This procedure involves the lithiation of 4-bromoisoquinoline followed by formylation with N,N-dimethylformamide (DMF).

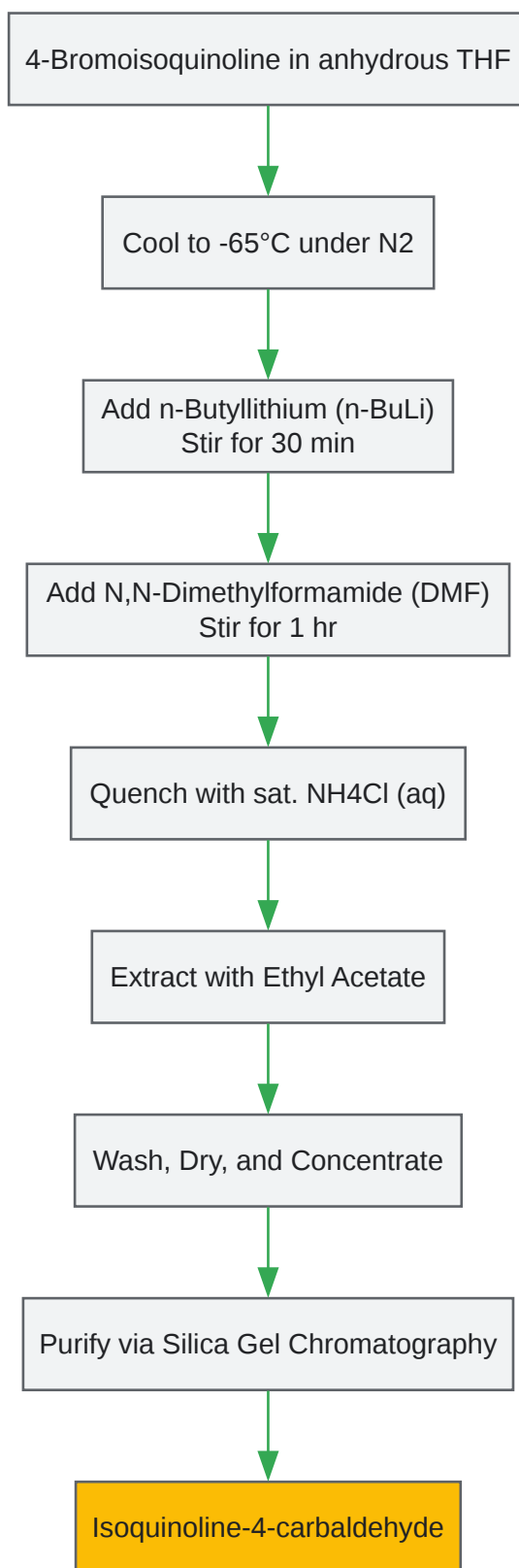
Materials:

- 4-Bromoisoquinoline (2.0 g, 9.6 mmol)
- Anhydrous Tetrahydrofuran (THF) (30 mL)
- n-Butyllithium (2.5 M solution in THF, 4.0 mL, 10 mmol)
- N,N-Dimethylformamide (DMF) (730 mg, 10 mmol)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 4-bromoisoquinoline in 30 mL of anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
- Cool the solution to -65 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -65 °C. Stir the reaction mixture for 30 minutes at this temperature.
- Add N,N-dimethylformamide dropwise, and continue stirring for 1 hour at -65 °C.
- Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography (elution gradient: 0-100% ethyl acetate in petroleum ether) to yield pure **isoquinoline-4-carbaldehyde**.[\[4\]](#)



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Caption: Workflow for the synthesis of **isoquinoline-4-carbaldehyde**.

Chemical Reactivity

The reactivity of **isoquinoline-4-carbaldehyde** is dominated by its aldehyde group and the electronic nature of the isoquinoline ring system.

- **Aldehyde Group Reactivity:** The aldehyde functional group is highly electrophilic and readily undergoes nucleophilic addition reactions. It is a key site for transformations such as condensation reactions to form imines, Knoevenagel condensation, and Michael additions, making it a versatile handle for constructing more complex molecules.[1][2]
- **Isoquinoline Ring Reactivity:** The isoquinoline ring itself can participate in substitution reactions. Nucleophilic substitution is generally favored at the C-1 position, while electrophilic substitution occurs on the benzene ring, typically at the C-5 and C-8 positions.

Caption: Key reactive sites of **isoquinoline-4-carbaldehyde**.

Applications in Research and Drug Development

Isoquinoline-4-carbaldehyde is a crucial building block in the synthesis of a wide range of organic compounds.[1] Its derivatives are of particular interest in pharmaceutical research. The isoquinoline scaffold is present in numerous biologically active natural products, including a large class of alkaloids.[1] Consequently, **isoquinoline-4-carbaldehyde** serves as a starting material for the synthesis of novel analogues with potential therapeutic applications.[1] Research has shown that various isoquinoline derivatives exhibit promising biological activities, including antimicrobial, anticancer, and antifungal properties.[1][3] This makes **isoquinoline-4-carbaldehyde** a valuable precursor for developing new drug candidates targeting a spectrum of diseases.[1]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Isoquinoline-4-carbaldehyde: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337463#isoquinoline-4-carbaldehyde-chemical-properties-and-structure]

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